![molecular formula C25H26N4O3S B2856248 N-cyclohexyl-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide CAS No. 536707-46-7](/img/structure/B2856248.png)

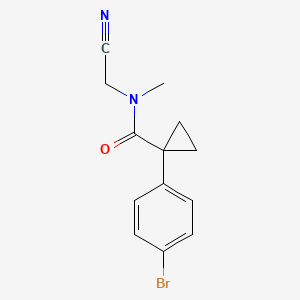

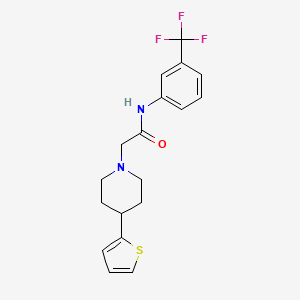

N-cyclohexyl-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Structural Aspects and Fluorescence Properties

Research into structurally similar compounds, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, has provided insights into their structural aspects and properties. These studies highlight how such compounds, upon interaction with different chemicals, can exhibit unique behaviors like gel formation and crystallization. Particularly, the fluorescence emission properties of these compounds can significantly vary depending on their protonated state or interaction with other molecules, showcasing their potential in material science and sensor technology applications (Karmakar, Sarma, & Baruah, 2007).

Antimicrobial Activity

Derivatives of N-aryl acetamides, including compounds with similar structural features to N-cyclohexyl-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide, have been evaluated for their antimicrobial properties. A series of such derivatives were synthesized, characterized, and tested against various pathogenic microorganisms, showing promising antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Catalytic and Synthetic Applications

The study of alpha-sulfinylenamides, related to this compound, has shown their utility in the synthesis of aza-heterocycles through tandem Pummerer/Mannich cyclization cascades. This method has been highlighted for its efficiency in generating complex molecular structures, indicating the potential of such compounds in facilitating synthetic pathways for pharmaceuticals and natural product scaffolding (Padwa, Heidelbaugh, Kuethe, Mcclure, & Wang, 2002).

Heterocyclic Compound Synthesis

Research involving N-cyclohexyl-2-cyanoacetamide, which shares a functional group similarity, has led to the synthesis of various heterocyclic compounds like thiazole, pyridone, and bisthiazole derivatives. These compounds have been evaluated for their antimicrobial activity, demonstrating the broader chemical utility of such structures in generating biologically active molecules (Ali, Helal, Mohamed, Ali, & Ammar, 2010).

Mecanismo De Acción

Target of Action

The primary target of this compound is Cathepsin S , a human protein . Cathepsin S is a lysosomal cysteine protease that plays a significant role in antigen processing, bone remodeling, and other cellular processes .

Mode of Action

It is known to interact with its target, cathepsin s . The interaction likely involves the formation of a covalent bond with the active site of the enzyme, leading to inhibition of its activity .

Biochemical Pathways

Given its target, it is likely to impact pathways related to antigen processing and bone remodeling .

Result of Action

Given its target, it may have potential effects on immune response and bone health .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially influence its action .

Propiedades

IUPAC Name |

N-cyclohexyl-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O3S/c1-32-18-13-11-17(12-14-18)29-24(31)23-22(19-9-5-6-10-20(19)27-23)28-25(29)33-15-21(30)26-16-7-3-2-4-8-16/h5-6,9-14,16,27H,2-4,7-8,15H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMJOLBPRNYBCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5CCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide oxalate](/img/structure/B2856171.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide](/img/structure/B2856173.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2856175.png)

![1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2856176.png)

![4-{2-cyano-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetyl}-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide](/img/structure/B2856180.png)

![[(4-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2856186.png)